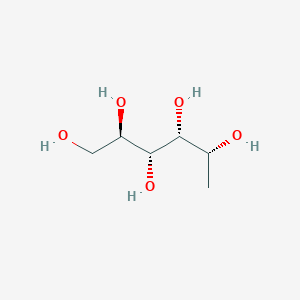
1-Deoxymannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-d-mannitol is a sugar alcohol derived from mannose. It is a polyol, which means it contains multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C6H14O5, and it has a molecular weight of 182.17 g/mol .
Métodos De Preparación
1-Deoxy-d-mannitol can be synthesized through several methods. One common synthetic route involves the reduction of mannose using sodium borohydride in the presence of a suitable solvent such as methanol. The reaction typically occurs at room temperature and yields 1-Deoxy-d-mannitol as the primary product .
In industrial settings, 1-Deoxy-d-mannitol can be produced through the catalytic hydrogenation of mannose. This process involves the use of a metal catalyst, such as nickel or platinum, under high pressure and temperature conditions. The reaction results in the reduction of mannose to 1-Deoxy-d-mannitol .
Análisis De Reacciones Químicas
1-Deoxy-d-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When subjected to oxidative conditions, 1-Deoxy-d-mannitol can be converted to mannose or other related compounds.
Reduction: The reduction of 1-Deoxy-d-mannitol typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: 1-Deoxy-d-mannitol can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-Deoxy-d-mannitol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Deoxy-d-mannitol involves its interaction with various molecular targets and pathways. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This effect helps reduce intracranial and intraocular pressure . Additionally, 1-Deoxy-d-mannitol can act as a substrate for certain enzymes, influencing metabolic pathways related to carbohydrate metabolism .
Comparación Con Compuestos Similares
1-Deoxy-d-mannitol is similar to other sugar alcohols such as sorbitol, xylitol, and erythritol. it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Sorbitol
- Xylitol
- Erythritol
- Mannitol
Propiedades
Número CAS |
1114-16-5 |
|---|---|
Fórmula molecular |
C6H14O5 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
SKCKOFZKJLZSFA-KVTDHHQDSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


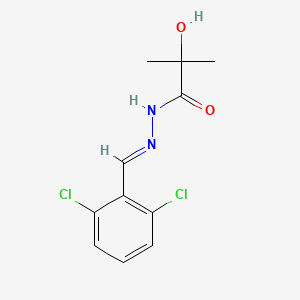
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
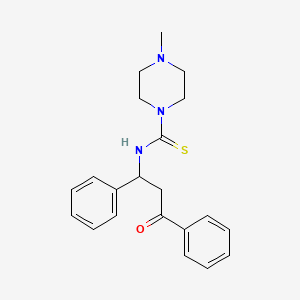
stannane](/img/structure/B14141311.png)
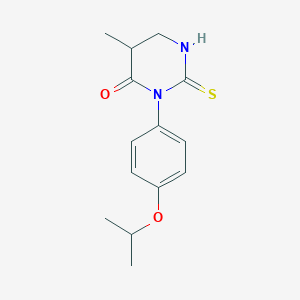
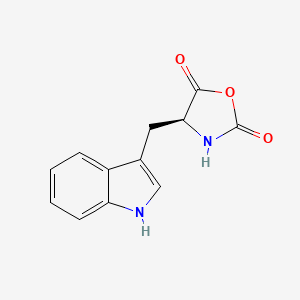
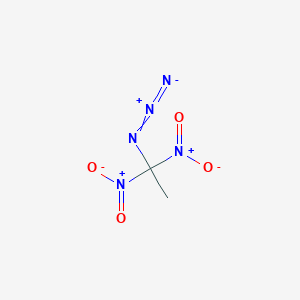
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)
![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
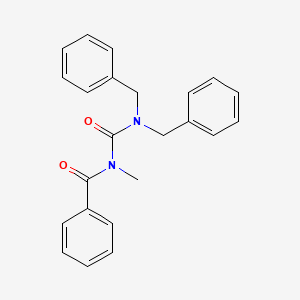
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)
